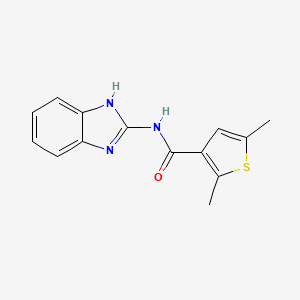![molecular formula C16H12BrN3O7 B7452831 [2-[2-(4-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 5-bromo-2-hydroxybenzoate](/img/structure/B7452831.png)
[2-[2-(4-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 5-bromo-2-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-[2-(4-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 5-bromo-2-hydroxybenzoate, also known as NBDHEX, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in cancer research. NBDHEX has been found to inhibit the activity of several enzymes involved in cancer cell metabolism, leading to decreased cell proliferation and increased cell death. In
Wissenschaftliche Forschungsanwendungen
[2-[2-(4-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 5-bromo-2-hydroxybenzoate has been found to have potential applications in cancer research, particularly in the treatment of solid tumors. It has been shown to inhibit the activity of several enzymes involved in cancer cell metabolism, including hexokinase II, pyruvate kinase M2, and lactate dehydrogenase A. These enzymes play a crucial role in the Warburg effect, a metabolic process that is often upregulated in cancer cells and allows them to produce energy more efficiently. By inhibiting these enzymes, [2-[2-(4-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 5-bromo-2-hydroxybenzoate disrupts the Warburg effect and leads to decreased cancer cell proliferation and increased cell death.
Wirkmechanismus
[2-[2-(4-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 5-bromo-2-hydroxybenzoate has been found to inhibit the activity of several enzymes involved in cancer cell metabolism, including hexokinase II, pyruvate kinase M2, and lactate dehydrogenase A. These enzymes play a crucial role in the Warburg effect, a metabolic process that is often upregulated in cancer cells and allows them to produce energy more efficiently. By inhibiting these enzymes, [2-[2-(4-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 5-bromo-2-hydroxybenzoate disrupts the Warburg effect and leads to decreased cancer cell proliferation and increased cell death.
Biochemical and Physiological Effects:
[2-[2-(4-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 5-bromo-2-hydroxybenzoate has been found to have several biochemical and physiological effects. In addition to inhibiting cancer cell metabolism, it has been shown to induce autophagy, a process in which cells break down and recycle their own components. Autophagy is often upregulated in cancer cells as a survival mechanism, and [2-[2-(4-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 5-bromo-2-hydroxybenzoate-induced autophagy has been shown to enhance the cytotoxic effects of chemotherapy drugs. [2-[2-(4-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 5-bromo-2-hydroxybenzoate has also been found to inhibit angiogenesis, the formation of new blood vessels that is often upregulated in tumors to support their growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [2-[2-(4-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 5-bromo-2-hydroxybenzoate is that it is a small molecule inhibitor, which makes it easier to work with in the lab compared to larger molecules such as antibodies. It has also been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer therapy. However, one limitation of [2-[2-(4-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 5-bromo-2-hydroxybenzoate is that it has relatively low potency compared to other cancer drugs, which may limit its effectiveness in certain contexts.
Zukünftige Richtungen
There are several future directions for [2-[2-(4-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 5-bromo-2-hydroxybenzoate research. One area of interest is the development of combination therapies that incorporate [2-[2-(4-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 5-bromo-2-hydroxybenzoate with other cancer drugs to enhance their effectiveness. Another area of interest is the development of more potent [2-[2-(4-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 5-bromo-2-hydroxybenzoate analogs that can overcome its current limitations. Finally, there is interest in exploring the potential applications of [2-[2-(4-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 5-bromo-2-hydroxybenzoate in other diseases beyond cancer, such as neurodegenerative diseases.
Synthesemethoden
[2-[2-(4-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 5-bromo-2-hydroxybenzoate can be synthesized through a multi-step process that involves the reaction of 5-bromo-2-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with hydrazine hydrate to form the hydrazide intermediate. Finally, the nitrobenzoyl group is introduced through a condensation reaction with 4-nitrobenzoyl chloride. The resulting product is [2-[2-(4-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 5-bromo-2-hydroxybenzoate, which can be purified through recrystallization.
Eigenschaften
IUPAC Name |
[2-[2-(4-nitrobenzoyl)hydrazinyl]-2-oxoethyl] 5-bromo-2-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O7/c17-10-3-6-13(21)12(7-10)16(24)27-8-14(22)18-19-15(23)9-1-4-11(5-2-9)20(25)26/h1-7,21H,8H2,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHHLGSTQGNYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)COC(=O)C2=C(C=CC(=C2)Br)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[1-(4-Fluorobenzoyl)piperidine-4-carbonyl]piperazin-1-yl]ethanone](/img/structure/B7452769.png)
![[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 3-hydroxybenzoate](/img/structure/B7452777.png)
![N-ethyl-N-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]-2,5-diphenyl-3-pyrazolecarboxamide](/img/structure/B7452782.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-(4-hydroxycyclohexyl)acetamide](/img/structure/B7452791.png)
![2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-[5-(4-methylphenyl)-2-phenylpyrazol-3-yl]acetamide](/img/structure/B7452800.png)
![2-(2-chloro-6-fluorophenyl)-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]acetamide](/img/structure/B7452805.png)
![N-(1,3-benzodioxol-5-yl)-4-(methylsulfonylmethyl)-N-[(2-prop-2-enoxyphenyl)methyl]benzamide](/img/structure/B7452821.png)
![2-[(5-cyclopropyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3,4-trifluorophenyl)propanamide](/img/structure/B7452834.png)

![2-[(5Z)-5-[[5-(4-ethoxycarbonylphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B7452840.png)
![[1-(1,3-Benzodioxol-5-ylamino)-1-oxopropan-2-yl] 1-oxidopyridin-1-ium-4-carboxylate](/img/structure/B7452844.png)
![N-[3-[methyl(phenyl)sulfamoyl]phenyl]-2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetamide](/img/structure/B7452851.png)
![N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7452855.png)
![[2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-methylamino]-2-oxoethyl] 2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetate](/img/structure/B7452857.png)